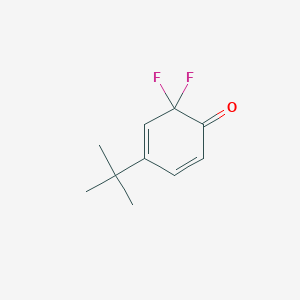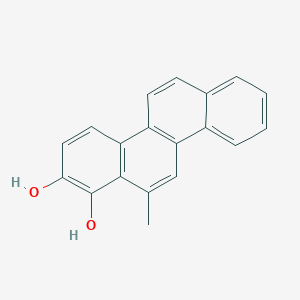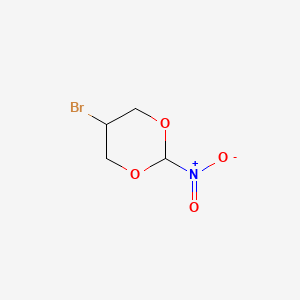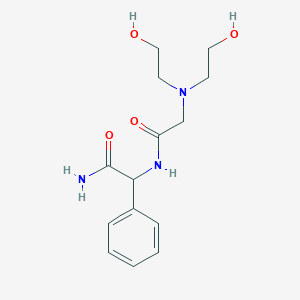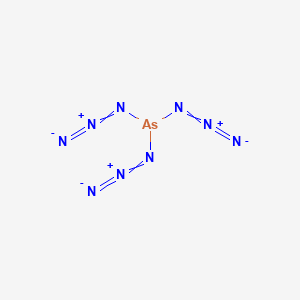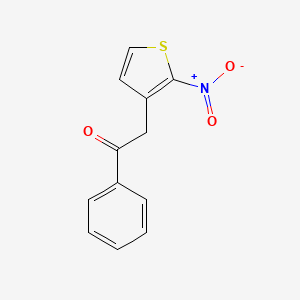![molecular formula C8H9BrMgO B12563003 Magnesium, bromo[3-(methoxymethyl)phenyl]-](/img/structure/B12563003.png)
Magnesium, bromo[3-(methoxymethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxymethyl-phenylmagnesium bromide is an organometallic compound commonly used in organic synthesis. It is a type of Grignard reagent, which is characterized by the presence of a carbon-magnesium bond. The compound has the chemical formula C8H9BrMgO and is typically used in solution form, often in tetrahydrofuran (THF) or other ethers .
Vorbereitungsmethoden
3-Methoxymethyl-phenylmagnesium bromide is synthesized through the Grignard reaction, which involves the reaction of an aryl or alkyl halide with magnesium metal in an anhydrous solvent. The general reaction is as follows: [ \text{ArX} + \text{Mg} \rightarrow \text{ArMgX} ] For 3-methoxymethyl-phenylmagnesium bromide, the specific reaction involves 3-methoxymethyl-bromobenzene and magnesium in an anhydrous ether solvent like THF . The reaction conditions typically require a dry, inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Analyse Chemischer Reaktionen
3-Methoxymethyl-phenylmagnesium bromide undergoes a variety of chemical reactions, primarily nucleophilic addition reactions. Some common reactions include:
Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Reaction with Carbon Dioxide: Forms carboxylic acids upon acidic workup.
Substitution Reactions: Can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include aldehydes, ketones, carbon dioxide, and various electrophiles. The major products formed depend on the specific reaction but often include alcohols and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
3-Methoxymethyl-phenylmagnesium bromide is widely used in scientific research for its ability to form carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. Some applications include:
Organic Synthesis: Used to synthesize a variety of organic compounds, including pharmaceuticals and polymers.
Material Science: Employed in the synthesis of materials with specific properties, such as conductive polymers.
Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action for 3-methoxymethyl-phenylmagnesium bromide involves the nucleophilic addition of the Grignard reagent to an electrophilic center, such as a carbonyl group. The magnesium atom in the compound makes the carbon atom highly nucleophilic, allowing it to attack electrophilic centers and form new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
3-Methoxymethyl-phenylmagnesium bromide is similar to other Grignard reagents like phenylmagnesium bromide and 3-methoxyphenylmagnesium bromide. its unique methoxymethyl group provides different reactivity and selectivity in chemical reactions . Similar compounds include:
Phenylmagnesium Bromide: Used for similar nucleophilic addition reactions but lacks the methoxymethyl group.
3-Methoxyphenylmagnesium Bromide: Similar structure but without the methoxymethyl group, leading to different reactivity.
Eigenschaften
IUPAC Name |
magnesium;methoxymethylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.BrH.Mg/c1-9-7-8-5-3-2-4-6-8;;/h2-3,5-6H,7H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTUSHHJXNNPBQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)

![1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-](/img/structure/B12562935.png)
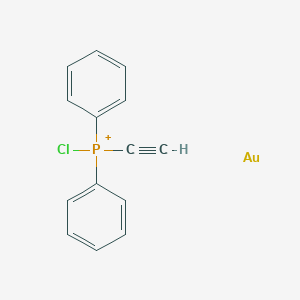

![Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane](/img/structure/B12562943.png)
![3,3',5,5'-Tetrakis[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-4,4'-diol](/img/structure/B12562945.png)
